![molecular formula C6H3Br2F2N B1302850 2,4-Dibromo-3,5-difluoroaniline CAS No. 883549-00-6](/img/structure/B1302850.png)
2,4-Dibromo-3,5-difluoroaniline
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Overview
Description
Synthesis Analysis
The synthesis of halogenated anilines is not directly addressed in the provided papers. However, the synthesis of related compounds, such as 1,3-dibromo-1,1-difluoro-2-propanone, is reported as a new synthon for the preparation of thiazoles, which suggests that halogenated synthons can be used to introduce functional groups into heterocyclic compounds . This could potentially be applied to the synthesis of 2,4-Dibromo-3,5-difluoroaniline by using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline has been determined, showing classical intra- and intermolecular hydrogen bonds and dispersive halogen interactions . Although this is not the exact compound , it provides a precedent for the types of interactions that might be expected in halogenated anilines, including 2,4-Dibromo-3,5-difluoroaniline.
Chemical Reactions Analysis
The reactivity of halogenated compounds is highlighted in several papers. For instance, difluorodienes are produced from the double dehydrobromination of 4-aryl-1,3-dibromo-1,1-difluorobutanes , and 3,4-difluoroaniline derivatives have been synthesized and studied for their local anesthetic properties . These studies suggest that halogenated anilines can participate in various chemical reactions, potentially leading to biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-Difluoroaniline have been extensively studied, including its molecular structure, spectroscopic analysis, and reactivity descriptors . While this is not the exact compound , it provides valuable information on the influence of fluorine substituents on the properties of aniline derivatives. The presence of halogens like bromine and fluorine in 2,4-Dibromo-3,5-difluoroaniline would likely affect its dipole moment, polarizability, and reactivity in a similar manner.
Scientific Research Applications
Chemical Synthesis and Material Science
Chemical Stability and Reactivity
The study of haloanilines, including compounds similar to 2,4-Dibromo-3,5-difluoroaniline, has highlighted their utility as intermediates in the synthesis of pesticides, dyes, and drugs. Their chemical reactivity, especially in relation to nephrotoxic effects, provides insight into their potential for industrial applications, showing the importance of bromo and iodo substitutions in enhancing the nephrotoxic potential of aniline derivatives (Hong et al., 2000).
Synthetic Applications
The compound has been investigated for its role in the synthesis of benzoylurea insecticides, demonstrating its significance in developing environmentally friendly and high-yield chemical processes. This application emphasizes the compound's utility in creating effective insecticidal agents with minimal environmental impact (Shi-long, 2006).
Photophysical Properties and NLO Behavior
Optical and Electronic Properties
Investigations into the opto-physical properties of materials containing fluorine-substituted aniline groups, akin to 2,4-Dibromo-3,5-difluoroaniline, have shown promising results in the development of UV-blocking ophthalmic lenses. The addition of compounds like 2,4-Dibromo-3,5-difluoroaniline enhances the UV-B and UV-A blocking capabilities of these lenses, making them beneficial for protecting eyes from harmful UV radiation (No & Sung, 2014).
NLO Applications
Quantum chemical studies on difluoroanilines have underscored their potential in non-linear optical (NLO) applications. These studies reveal the chemical hardness and stability of compounds like 2,4-Dibromo-3,5-difluoroaniline, making them candidates for NLO materials with high electrophilicity and chemical stability (Antony Selvam et al., 2020).
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as aniline and substituted anilines . These compounds typically interact with aminobenzene moieties .
Mode of Action
As a member of the aniline family, it may interact with its targets through the aminobenzene moiety
Biochemical Pathways
As an aniline derivative, it may influence pathways involving aminobenzene .
properties
IUPAC Name |
2,4-dibromo-3,5-difluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F2N/c7-4-2(9)1-3(11)5(8)6(4)10/h1H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFQXNPSPLBCNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)F)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375743 |
Source
|
Record name | 2,4-dibromo-3,5-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-3,5-difluoroaniline | |
CAS RN |
883549-00-6 |
Source
|
Record name | 2,4-dibromo-3,5-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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